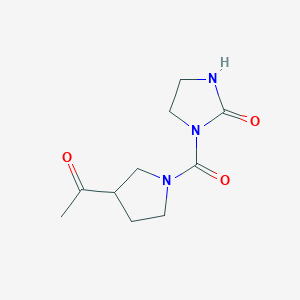

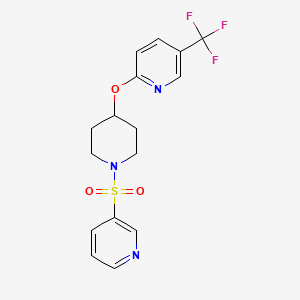

1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been the subject of various synthetic methods to introduce different substituents and modifications to the core structure.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various one-pot reactions. For instance, a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles followed by acidic hydrolysis has been reported to yield novel imidazo[1,2-a]pyridine derivatives . Another approach includes the use of carboxylic acids and 2-methylaminopyridines with propane phosphoric acid anhydride to introduce substituents at the 1- and 3-positions of imidazo[1,5-a]pyridines . Additionally, a room-temperature, transition-metal-free synthesis has been developed to produce 3-aryl imidazo[1,2-a]pyridines via an iodo-hemiaminal intermediate .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex, with the potential for various substituents to be added to the core structure. The structure of intermediates in these syntheses has been characterized by techniques such as 2D NMR, IR, and high-resolution mass analysis, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a range of chemical reactions. For example, 2-acetylimidazo[4,5-b]pyridine has been shown to react with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea to yield a variety of substituted products . These reactions expand the chemical diversity of the imidazo[1,2-a]pyridine scaffold and allow for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by the substituents present on the core structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's fluorescence properties, as seen in the synthesis of a fluorescent probe for mercury ion detection . Moreover, the solvent-free synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines demonstrates the efficiency of using a three-component cascade reaction to construct complex molecules with multiple bonds and rings . The microwave-assisted synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines further highlights the importance of reaction conditions in determining the yields and purity of the final products .

科学的研究の応用

Fluorescent Probes for Mercury Ion Detection

- Synthesis of Fluorescent Probes: A study described the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. Among these, a specific derivative was found to be an efficient fluorescent probe for mercury ions, highlighting the application of imidazo[1,2-a]pyridine derivatives in environmental monitoring and analytical chemistry (Shao et al., 2011).

Copper-Catalyzed Synthesis

- Dicarbonylation of Imidazo[1,2-a]pyridines: A novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines was reported, providing a new approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines, important intermediates in fine chemicals production. This showcases the compound's role in synthetic chemistry and potential pharmaceutical applications (Wang et al., 2015).

Synthesis of 3-Formyl Imidazo[1,2-a]pyridines

- Cu-Catalyzed Aerobic Oxidative Conditions: Research demonstrated a highly efficient synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under Cu-catalyzed aerobic oxidative conditions. This finding is significant for the development of new synthetic routes in medicinal chemistry (Rao et al., 2017).

Antiulcer Activity

- Conformational Characteristics and Antiulcer Activity: A study explored the relationship between the conformational characteristics of substituted imidazo[1,2-a]pyridines and their antiulcer activity. This research provides a foundation for developing novel antiulcer agents by understanding the structural requirements for activity (Kaminski et al., 1989).

Safety and Hazards

将来の方向性

作用機序

are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

The synthesis of imidazolidin-2-ones has been achieved through various methods, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . More recently, γ-Al 2 O 3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO_2 .

特性

IUPAC Name |

1-(3-acetylpyrrolidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-7(14)8-2-4-12(6-8)10(16)13-5-3-11-9(13)15/h8H,2-6H2,1H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFGSBDQLGYGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)